20-Dihydro Hydrocortisone 21-Carboxylic Acid
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Overview
Description
20-Dihydro Hydrocortisone 21-Carboxylic Acid is a corticosteroid derivative known for its anti-inflammatory properties. It is a biochemical compound used primarily in proteomics research . The molecular formula of this compound is C21H30O6, and it has a molecular weight of 378.46 . This compound is part of a new class of corticosteroids synthesized based on the antedrug concept, which aims to provide local anti-inflammatory activity without systemic toxicities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of carboxylic acids, including 20-Dihydro Hydrocortisone 21-Carboxylic Acid, can be achieved through several methods. One common approach involves the oxidation of primary alcohols or aldehydes using reagents such as potassium permanganate (KMnO4) or Dess-Martin periodinane . Another method includes the hydrolysis of nitriles, where nitriles are heated with aqueous acid or base to yield carboxylic acids . Additionally, carboxylic acids can be synthesized via the carboxylation of Grignard reagents with carbon dioxide (CO2) .
Industrial Production Methods
Industrial production of carboxylic acids often involves large-scale oxidation processes. For instance, the oxidation of substituted alkylbenzenes with KMnO4 is a widely used method . The hydrolysis of nitriles and the carboxylation of Grignard reagents are also employed in industrial settings, depending on the specific requirements and availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
20-Dihydro Hydrocortisone 21-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of primary alcohols or aldehydes to carboxylic acids.
Reduction: Reduction of carboxylic acids to primary alcohols.
Substitution: Nucleophilic acyl substitution reactions to form derivatives such as esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for conversion to acid chlorides, alcohols for esterification.
Major Products Formed
Esters: Formed through esterification reactions with alcohols.
Amides: Formed through reactions with amines.
Anhydrides: Formed by heating carboxylic acids to remove water.
Scientific Research Applications
20-Dihydro Hydrocortisone 21-Carboxylic Acid has several scientific research applications:
Chemistry: Used as a reference standard in pharmaceutical toxicology and as an impurity reference material.
Biology: Studied for its anti-inflammatory properties and potential therapeutic applications.
Medicine: Investigated for its local anti-inflammatory activity without systemic toxicities.
Industry: Utilized in the synthesis of various corticosteroid derivatives and related compounds.
Mechanism of Action
The mechanism of action of 20-Dihydro Hydrocortisone 21-Carboxylic Acid involves its interaction with the glucocorticoid receptor. Upon binding to the receptor, the compound forms a receptor-ligand complex that translocates into the cell nucleus. This complex binds to glucocorticoid response elements (GRE) in the promoter region of target genes, leading to changes in gene expression . These changes result in decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation .
Comparison with Similar Compounds
Similar Compounds
Hydrocortisone 21-Carboxylic Acid: A glucocorticoid with similar anti-inflammatory properties.
20-Dihydro-corticosterone 21-Carboxylic Acid: Another corticosteroid derivative with anti-inflammatory activity.
Uniqueness
20-Dihydro Hydrocortisone 21-Carboxylic Acid is unique due to its synthesis based on the antedrug concept, which aims to provide local anti-inflammatory effects without systemic toxicities . This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H30O6 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C21H30O6/c1-19-7-5-12(22)9-11(19)3-4-13-14-6-8-21(27,17(24)18(25)26)20(14,2)10-15(23)16(13)19/h9,13-17,23-24,27H,3-8,10H2,1-2H3,(H,25,26) |
InChI Key |
KZENJDWRIKLICU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(C(=O)O)O)O)C)O |
Origin of Product |
United States |
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